molecular formula C10H9NO6 B14838838 2,6-Bis(methoxycarbonyl)isonicotinic acid

2,6-Bis(methoxycarbonyl)isonicotinic acid

Cat. No.: B14838838
M. Wt: 239.18 g/mol
InChI Key: IDMJGOLVRVFGTL-UHFFFAOYSA-N
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Description

2,6-Bis(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C10H9NO6 It is a derivative of isonicotinic acid, featuring two methoxycarbonyl groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(methoxycarbonyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In the context of plant immunity, the compound acts as an elicitor, mimicking pathogen attack and triggering the plant’s systemic acquired resistance (SAR) pathways . This leads to the activation of defense genes and the production of antimicrobial compounds, enhancing the plant’s resistance to infections.

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(methoxycarbonyl)isonicotinic acid is unique due to its dual methoxycarbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and plant biology.

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

2,6-bis(methoxycarbonyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9NO6/c1-16-9(14)6-3-5(8(12)13)4-7(11-6)10(15)17-2/h3-4H,1-2H3,(H,12,13)

InChI Key

IDMJGOLVRVFGTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)C(=O)O

Origin of Product

United States

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